(4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium iodide
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Overview
Description
(4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium iodide is an organic compound that belongs to the class of phosphonium salts It is characterized by the presence of a triphenylphosphonium group attached to a butyl chain, which is further linked to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium iodide typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with 4-(1,3-dioxolan-2-yl)butyl iodide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch processes, and the final product is subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, under suitable conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as halides, cyanides, and thiolates for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield substituted phosphonium salts, while oxidation reactions produce phosphine oxides .
Scientific Research Applications
(4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.
Biology: The compound is used in the study of mitochondrial function and as a mitochondrial targeting agent due to its ability to accumulate in mitochondria.
Mechanism of Action
The mechanism of action of (4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium iodide involves its ability to interact with biological membranes, particularly mitochondrial membranes. The triphenylphosphonium group facilitates the accumulation of the compound in mitochondria due to the negative membrane potential. Once inside the mitochondria, the compound can exert its effects by interacting with mitochondrial proteins and enzymes, affecting mitochondrial function and energy production .
Comparison with Similar Compounds
Similar Compounds
- (4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)butyl)triphenylphosphonium bromide
- (4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl)triphenylphosphonium bromide
- (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide
Uniqueness
(4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium iodide is unique due to its specific structure, which combines the triphenylphosphonium group with a 1,3-dioxolane ring. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications. Compared to similar compounds, it may offer better mitochondrial targeting and enhanced reactivity in certain chemical reactions .
Properties
Molecular Formula |
C25H28IO2P |
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Molecular Weight |
518.4 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)butyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C25H28O2P.HI/c1-4-12-22(13-5-1)28(23-14-6-2-7-15-23,24-16-8-3-9-17-24)21-11-10-18-25-26-19-20-27-25;/h1-9,12-17,25H,10-11,18-21H2;1H/q+1;/p-1 |
InChI Key |
UHDRQZVKSCTZCK-UHFFFAOYSA-M |
Canonical SMILES |
C1COC(O1)CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
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